
H-Lys-Asp-OH
Vue d'ensemble
Description
H-Lys-Asp-OH is a dipeptide composed of lysine and aspartic acid. It is a biologically active polypeptide that can be identified through peptide screening, a research tool that pools active peptides primarily by immunoassay . This compound is used in various scientific research fields, including protein interaction studies, functional analysis, and epitope screening.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
H-Lys-Asp-OH is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the straightforward and reproducible synthesis of peptides with high purity . The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Common reagents used in SPPS include Fmoc (9-fluorenylmethyloxycarbonyl) for protecting the amino group and various coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) to facilitate peptide bond formation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. The choice of resin, solvent, and coupling agents can significantly impact the efficiency and purity of the final product. Recent advancements have focused on replacing hazardous solvents like DMF (dimethylformamide) with greener alternatives to mitigate environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
H-Lys-Asp-OH can undergo various chemical reactions, including:
Oxidation: The lysine residue can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl group of aspartic acid to an alcohol.
Substitution: The amino group of lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
H-Lys-Asp-OH has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in studies of protein interactions and functional analysis.
Medicine: Investigated for its potential therapeutic properties, including immunomodulatory effects.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mécanisme D'action
The mechanism of action of H-Lys-Asp-OH involves its interaction with specific molecular targets and pathways. The lysine residue can form hydrogen bonds and ionic interactions with various biomolecules, while the aspartic acid residue can participate in electrostatic interactions. These interactions can modulate protein function and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Lys-Ala-Val-Gly-OH: Another lysine-containing peptide with immunoactive properties.
Lys-Trp: A dipeptide with antioxidant activity.
Uniqueness
H-Lys-Asp-OH is unique due to its specific combination of lysine and aspartic acid, which allows it to participate in a wide range of biochemical interactions. Its ability to be easily synthesized and modified makes it a versatile tool in scientific research .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O5/c11-4-2-1-3-6(12)9(16)13-7(10(17)18)5-8(14)15/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15)(H,17,18)/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOWSLJGLSUOME-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CC(=O)O)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lysylaspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20556-18-7 | |
| Record name | Lysylaspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Lys-Asp?
A1: The molecular formula of Lys-Asp is C6H12N2O5, and its molecular weight is 192.17 g/mol.
Q2: Are there any spectroscopic data available for Lys-Asp?
A2: While the provided research papers don't delve into detailed spectroscopic characterization of Lys-Asp itself, [] mentions the use of nuclear magnetic resonance (NMR) spectroscopy to study the conformations of cyclic dipeptides including H-Lys-Asp-OH. This technique helps determine the three-dimensional structure and dynamics of molecules in solution. Additionally, circular dichroism (CD) spectroscopy was also employed to analyze the conformations of these cyclic dipeptides. []
Q3: How do structural modifications to Lys-Asp affect its biological activity?
A3: Research suggests that modifications to Lys-Asp, particularly the addition of hydrophobic hydrocarbon chains, can significantly influence its biological activity. For instance, derivatives like Lys(Z)-Asp(OC4H9)-OC4H9 (6e) and C15H31CO-Lys(Z)-Asp (4c) exhibited notable lipolytic activity in rat fat cells. [] The presence of these hydrophobic chains appears to enhance the interaction with biological membranes, influencing the peptide's ability to induce lipolysis. []
Q4: What is the significance of charge groups in Lys-Asp derivatives for their lipolytic activity?
A4: Charge groups within Lys-Asp derivatives seem crucial for their lipolytic action. [] While the exact mechanism remains unclear, it is suggested that these charged groups might interact with specific receptors or signaling molecules involved in the lipolysis pathway.
Q5: Can you elaborate on the role of Lys-Asp sequences in growth-hormone-mediated lipolysis?
A5: Research has shown that Lys-Asp can both induce lipolysis and inhibit growth-hormone-mediated lipolysis, albeit with weak potency. [] Certain derivatives, like C15H31CO-Lys-Asp(OMe)-OMe (3c), demonstrated strong inhibitory effects on growth-hormone-mediated lipolysis without exhibiting any lipolytic activity themselves. [] This suggests a potential interaction with growth hormone receptors or downstream signaling pathways, ultimately modulating the lipolytic response.
Q6: How do cyclic analogues of peptides containing the Lys-Asp sequence compare to their linear counterparts in terms of potency and selectivity for melanocortin receptors?
A6: Introducing conformational constraints through cyclization can significantly impact the activity and selectivity of peptides at melanocortin receptors. Notably, the cyclic alpha-MSH analogue Ac-c[Cys-Glu-His-D-Phe-Arg-Trp-D-Cys]-Pro-Pro-Lys-Asp-NH(2) (compound 5) exhibited high selectivity for the human MC5R receptor, showcasing a 560-fold higher selectivity compared to the MC3R and 1000-fold higher than the MC4R. [] Such enhanced selectivity arising from cyclization highlights the importance of conformational flexibility in receptor binding and activation.
Q7: What are the known biological activities of Lys-Asp and its derivatives?
A7: Lys-Asp and its derivatives have demonstrated a range of biological activities, primarily focusing on:
- Lipolysis: As mentioned earlier, Lys-Asp and specific derivatives can induce lipolysis or modulate growth-hormone-mediated lipolysis in fat cells. [] This has implications for potential therapeutic applications in metabolic disorders.
- Immunomodulation: Studies have explored the immunomodulatory effects of oligopeptides containing the Lys-Asp sequence, particularly in the context of thymopoietin fragments. These peptides have shown potential in influencing T-cell function and immune responses. [, , , ]
Q8: What are the potential applications of Lys-Asp-containing peptides in the treatment of diseases?
A8: While still in research phases, Lys-Asp-containing peptides show promise in addressing various conditions:
- Metabolic Disorders: The lipolytic activity of certain Lys-Asp derivatives could be leveraged for treating obesity and related metabolic disorders by promoting the breakdown of stored fats. []
- Immunodeficiencies: Oligopeptides like TP-3 (Arg-Lys-Asp) have shown potential in reducing the immunosuppressive effects of certain drugs and enhancing T cell activity, suggesting potential applications in treating immunodeficiency disorders. []
- Cancer: The immunomodulatory effects of Lys-Asp-containing peptides, particularly their influence on T-cell function, hold potential for development as immunotherapeutic agents for cancer treatment. [, , ]
Q9: What is the significance of the Lys-Asp sequence in thymopoietin, and how do its fragments, like TP-3 and TP-5, exert their immunomodulatory effects?
A9: The Lys-Asp sequence is found within the active site of thymopoietin, a hormone playing a vital role in T cell differentiation and function. [, ] Fragments like TP-3 (Arg-Lys-Asp) and TP-5 (Arg-Lys-Asp-Val-Tyr), encompassing this sequence, have been shown to exhibit immunomodulatory activity, potentially by mimicking the effects of thymopoietin. [, , , ] Although the exact mechanisms remain under investigation, they are believed to interact with specific receptors on T cells, influencing their maturation, proliferation, and cytokine production. [, ]
Q10: What is known about the stability of Lys-Asp and its impact on potential therapeutic applications?
A10: While specific data on the stability of Lys-Asp itself are limited in the provided research, one study using tritiated thymopoietin32-36 (TP5) demonstrated rapid degradation of the pentapeptide in human plasma, with an approximate half-life of 30 seconds. [] This rapid degradation highlights the need for strategies to enhance the stability of Lys-Asp-containing peptides for therapeutic applications. This could involve modifications to the peptide backbone, encapsulation within delivery systems, or alternative administration routes to bypass systemic degradation.
Q11: Have computational methods been employed in the study of Lys-Asp and its derivatives?
A11: Yes, computational studies have played a role in understanding the structure and interactions of molecules containing the Lys-Asp sequence. [, , ] Molecular modeling techniques, particularly molecular dynamics (MD) simulations, have been employed to investigate the conformational behavior of transmembrane domains in viral envelope glycoproteins containing Lys-Asp motifs. [] These simulations provide valuable insights into how these proteins interact within a lipid bilayer environment, potentially influencing viral fusion mechanisms.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3250770.png)
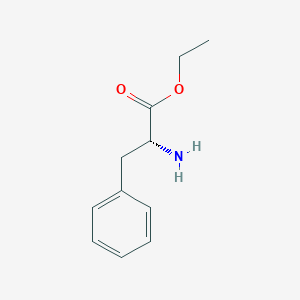
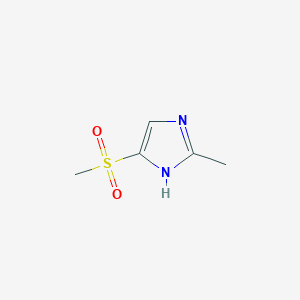
![Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro-](/img/structure/B3250794.png)
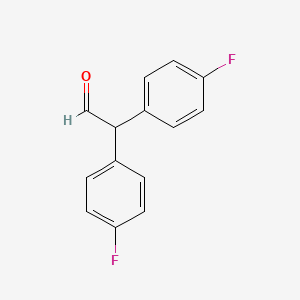
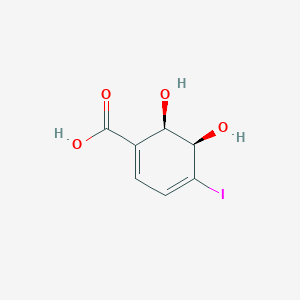

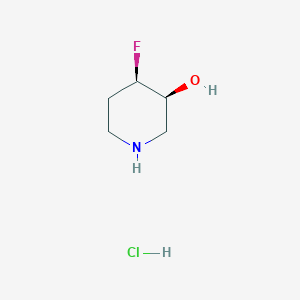

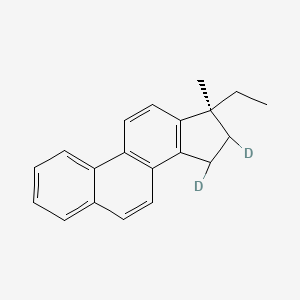
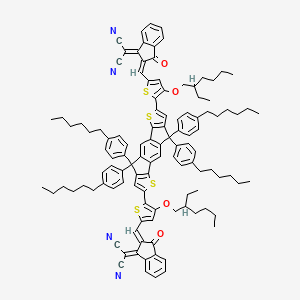

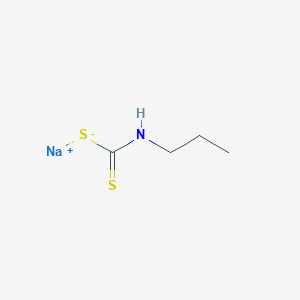
![4-Sulfocalix[6]arene xhydrate](/img/structure/B3250881.png)
